molecular formula C6H16Cl2N2 B577925 1-Ethylpyrrolidin-3-amine dihydrochloride CAS No. 1337882-63-9

1-Ethylpyrrolidin-3-amine dihydrochloride

Cat. No. B577925
CAS RN: 1337882-63-9
M. Wt: 187.108
InChI Key: MEPWCWGVVOIHJR-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidin-3-amine dihydrochloride, also known as 1-EP, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a water-soluble compound that can be easily synthesized and has a wide range of applications in biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Antibacterial Agents

1-Ethylpyrrolidin-3-amine derivatives have been explored in the synthesis of novel antibacterial compounds. For instance, modifications of pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups, including 3-aminopyrrolidine, have led to compounds with significant antibacterial activity. These compounds have been compared to existing antibacterial agents like enoxacin, highlighting the potential of 1-ethylpyrrolidin-3-amine derivatives in developing new antibacterials (Egawa et al., 1984).

Antioxidant Activity

Aminomethylation of ethosuximide and pufemide with 1-ethylpyrrolidin-3-amine derivatives has been studied for antioxidant activity. This research contributes to understanding the potential of these compounds in enhancing the antioxidant properties of pharmaceuticals (Hakobyan et al., 2020).

Dopamine-D2 Receptor Ligands

In the development of specific ligands for dopamine-D2 receptors, which are crucial in studying brain functions and disorders, 1-ethylpyrrolidin-3-amine derivatives have been utilized. The synthesis of radioactive labeled raclopride, a potent dopamine-D2 ligand, involved the use of these derivatives, showcasing their role in advancing neuropharmacological research (Ehrin et al., 1987).

Analytical Chemistry Applications

1-Ethylpyrrolidin-3-amine derivatives have been employed in developing sensitive and mild methods for determining amino compounds. These methods involve condensation reactions with fluorescence detection, facilitating the analysis of amines in complex samples like wastewater and biological materials (You et al., 2006).

Organic Synthesis

In organic synthesis, 1-ethylpyrrolidin-3-amine derivatives have been involved in various reactions, including the synthesis of amidic alginate derivatives for microencapsulation applications. These derivatives offer new routes for synthesizing bioconjugates and polymers with potential applications in drug delivery and materials science (Yang et al., 2011).

properties

IUPAC Name

1-ethylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWCWGVVOIHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrrolidin-3-amine dihydrochloride

CAS RN

1337882-63-9
Record name 1-ethylpyrrolidin-3-amine dihydrochloride
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